molecular formula C20H26N2O B7076640 N-[1-[(2-methylnaphthalen-1-yl)methyl]piperidin-4-yl]propanamide

N-[1-[(2-methylnaphthalen-1-yl)methyl]piperidin-4-yl]propanamide

Cat. No.: B7076640
M. Wt: 310.4 g/mol
InChI Key: KIBMBQRWFCFOBY-UHFFFAOYSA-N
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Description

N-[1-[(2-methylnaphthalen-1-yl)methyl]piperidin-4-yl]propanamide is a synthetic organic compound that features a naphthalene ring system substituted with a methyl group and linked to a piperidine ring via a methylene bridge

Properties

IUPAC Name

N-[1-[(2-methylnaphthalen-1-yl)methyl]piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O/c1-3-20(23)21-17-10-12-22(13-11-17)14-19-15(2)8-9-16-6-4-5-7-18(16)19/h4-9,17H,3,10-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBMBQRWFCFOBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1CCN(CC1)CC2=C(C=CC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(2-methylnaphthalen-1-yl)methyl]piperidin-4-yl]propanamide typically involves the following steps:

    Formation of the Naphthalene Derivative: The starting material, 2-methylnaphthalene, undergoes a Friedel-Crafts alkylation to introduce a methylene bridge, forming 2-methylnaphthalen-1-ylmethyl chloride.

    Piperidine Derivative Preparation: Piperidine is then reacted with the naphthalene derivative in the presence of a base such as sodium hydride to form N-[1-[(2-methylnaphthalen-1-yl)methyl]piperidin-4-yl]amine.

    Amidation Reaction: The final step involves the reaction of the amine with propanoyl chloride under basic conditions to yield this compound.

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and purity. This often involves:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Implementing advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-[(2-methylnaphthalen-1-yl)methyl]piperidin-4-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized using reagents like potassium permanganate, leading to the formation of naphthoquinones.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Naphthoquinones.

    Reduction: N-[1-[(2-methylnaphthalen-1-yl)methyl]piperidin-4-yl]propylamine.

    Substitution: Halogenated derivatives of the naphthalene ring.

Scientific Research Applications

N-[1-[(2-methylnaphthalen-1-yl)methyl]piperidin-4-yl]propanamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with neurological receptors.

    Biological Studies: Used as a probe to study receptor-ligand interactions in biological systems.

    Materials Science: Explored for its properties in the development of organic electronic materials and sensors.

    Chemical Biology: Utilized in the synthesis of bioactive molecules for studying cellular processes.

Mechanism of Action

The mechanism by which N-[1-[(2-methylnaphthalen-1-yl)methyl]piperidin-4-yl]propanamide exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. The naphthalene ring system allows for π-π interactions with aromatic amino acids in the binding site, while the piperidine ring provides additional binding affinity through hydrogen bonding and hydrophobic interactions. This compound can modulate the activity of its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[1-[(2-methylnaphthalen-1-yl)methyl]piperidin-4-yl]acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    N-[1-[(2-methylnaphthalen-1-yl)methyl]piperidin-4-yl]butanamide: Similar structure but with a butanamide group instead of a propanamide group.

    N-[1-[(2-methylnaphthalen-1-yl)methyl]piperidin-4-yl]benzamide: Similar structure but with a benzamide group instead of a propanamide group.

Uniqueness

N-[1-[(2-methylnaphthalen-1-yl)methyl]piperidin-4-yl]propanamide is unique due to its specific combination of a naphthalene ring system with a piperidine ring and a propanamide group. This unique structure allows for distinct interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

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